molecular formula C15H18O4 B14797946 2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B14797946
M. Wt: 262.30 g/mol
InChI Key: CWICUGQYGRANBH-UHFFFAOYSA-N
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Description

2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclopentane ring, a methoxyphenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 3-methoxybenzaldehyde with cyclopentanone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, influencing various biological pathways. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

    2-[2-(3-Hydroxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: The presence of the methoxy group in 2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid provides unique chemical properties, such as increased electron density and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents .

Properties

IUPAC Name

2-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-19-12-6-2-5-11(8-12)14(16)9-10-4-3-7-13(10)15(17)18/h2,5-6,8,10,13H,3-4,7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWICUGQYGRANBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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